molecular formula C22H22N4O B2548630 N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-11-7

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2548630
CAS No.: 2034619-11-7
M. Wt: 358.445
InChI Key: XQPKGRWXALORBX-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide ( 2034619-11-7) is a synthetic organic compound with a molecular formula of C 22 H 22 N 4 O and a molecular weight of 358.4 g/mol . This reagent features a complex structure integrating an azetidine ring, a central pyrimidine group, and a phenylethyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with pyrimidine and carboxamide motifs, like this one, are of significant interest in pharmaceutical and agrochemical research. Pyrimidine-carboxamide hybrids are frequently explored for their potential biological activities . For instance, structurally related molecules have been investigated as inhibitors of bacterial pathogens such as Ralstonia solanacearum , showcasing the potential of this chemical class in developing novel plant protection agents . Furthermore, similar pyrimidine-based scaffolds are central to research into inhibitors for various enzymes, including kinases like Bruton's Tyrosine Kinase (BTK), indicating potential applications in immunology and oncology research . The presence of the azetidine ring, a four-membered nitrogen heterocycle, is a common feature in drug discovery due to its contribution to molecular geometry and metabolic stability. The primary value of this compound lies in its use as a chemical reference standard and a versatile building block (synthon) for the design and synthesis of novel molecules. Researchers can utilize it to explore structure-activity relationships (SAR), develop new active compounds, or as a key intermediate in multi-step synthetic routes. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16(17-8-4-2-5-9-17)25-22(27)19-13-26(14-19)21-12-20(23-15-24-21)18-10-6-3-7-11-18/h2-12,15-16,19H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKGRWXALORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a unique azetidine structure, which is characterized by a four-membered ring containing nitrogen. The specific arrangement of phenyl and pyrimidine groups contributes to its biological activity.

Molecular Formula: C19H22N4O

IUPAC Name: this compound

Research indicates that this compound functions primarily as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a crucial role in the modulation of intracellular signaling pathways, particularly in the CNS. Inhibition of this enzyme can lead to increased levels of cyclic AMP and cyclic GMP, which are vital for neuronal signaling and plasticity.

1. CNS Disorders

Studies have shown that PDE10A inhibitors can be beneficial in treating conditions such as schizophrenia and Huntington's disease. The compound's ability to enhance dopaminergic signaling has been linked to improved cognitive functions and reduced symptoms associated with these disorders.

2. Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity Effect Reference
CNS DisordersImproved cognitive functionUS Patent US9365562B2
Anticancer ActivityInduction of apoptosis in cancer cellsMedicinal Chemistry Research

Research Insights

A study published in Medicinal Chemistry Research highlighted the synthesis of azetidine derivatives with potential anticancer activity, noting that these compounds could effectively inhibit tumor growth in vitro . Another research effort focused on the role of PDE10A inhibitors in enhancing dopaminergic neurotransmission, which is critical for alleviating symptoms of schizophrenia .

Comparison with Similar Compounds

Research Findings and Implications

  • Activity vs. ALK Inhibitors: While the ALK inhibitor achieves potency through a pyrrolopyrimidine core and hydrophilic substituents, the target compound’s azetidine-pyrimidine scaffold may favor different binding interactions, possibly with trade-offs in selectivity.

Notes

Data Limitations: Direct comparative studies on the target compound’s biological activity are absent in the provided evidence; inferences are based on structural analogs.

Cost Considerations: High reagent costs (e.g., iridium catalysts at JPY 39,000/5g ) suggest that scaling similar compounds may require cost-effective synthetic routes.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and azetidine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry (critical for chiral centers) .
  • Melting Point (mp) Analysis : Compare observed mp with literature to assess purity .

How can computational models predict the binding affinity and interaction mechanisms of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., FtsZ, DprE1) .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time (e.g., GROMACS simulations).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., pyrimidine’s hydrogen-bonding sites) for target engagement .
    Validation : Cross-check computational predictions with in vitro assays (e.g., IC50 measurements) .

What strategies resolve discrepancies in pharmacological data obtained from different assay conditions?

Q. Advanced

  • Control experiments : Test the compound alongside reference inhibitors to validate assay reproducibility .
  • Buffer/pH optimization : Adjust ionic strength or pH to mimic physiological conditions (e.g., PBS vs. Tris buffers).
  • Structural-activity correlation : Compare bioactivity trends with analogs (e.g., fluorinated derivatives) to identify substituent effects .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or systematic errors .

What are the implications of introducing fluorine substituents on the phenyl rings in terms of physicochemical properties and bioactivity?

Advanced
Fluorination can enhance metabolic stability and membrane permeability:

  • Physicochemical effects :
    • Increased lipophilicity (logP) improves blood-brain barrier penetration.
    • Electron-withdrawing effects stabilize π-π interactions with aromatic residues in targets .
  • Bioactivity modulation :
    • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved IC50 values in kinase inhibition assays .
      Synthetic considerations :
  • Use fluorinated building blocks (e.g., 4-fluorobenzyl chloride) in late-stage coupling reactions .

How can thermal stability and degradation pathways of this compound be analyzed for formulation studies?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition points.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting, glass transitions).
  • Accelerated Stability Testing : Expose the compound to high humidity/UV light and monitor degradation via HPLC .

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